molecular formula C13H9BrN2O2 B5753385 5-benzyl-3-(5-bromo-2-furyl)-1,2,4-oxadiazole

5-benzyl-3-(5-bromo-2-furyl)-1,2,4-oxadiazole

Cat. No. B5753385
M. Wt: 305.13 g/mol
InChI Key: DSLVIHQPDDDXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-3-(5-bromo-2-furyl)-1,2,4-oxadiazole is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of 5-benzyl-3-(5-bromo-2-furyl)-1,2,4-oxadiazole is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and is a target for many anti-cancer drugs.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 5-benzyl-3-(5-bromo-2-furyl)-1,2,4-oxadiazole has been found to have a variety of other biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-benzyl-3-(5-bromo-2-furyl)-1,2,4-oxadiazole in lab experiments is its specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 5-benzyl-3-(5-bromo-2-furyl)-1,2,4-oxadiazole. One area of interest is the development of new drugs based on this compound for the treatment of cancer. Another potential direction is the investigation of the compound's effects on other diseases and conditions, such as inflammation and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential uses in scientific research.

Synthesis Methods

The synthesis of 5-benzyl-3-(5-bromo-2-furyl)-1,2,4-oxadiazole involves the reaction of 5-bromo-2-furoic acid with benzyl hydrazine and acetic anhydride. This reaction produces the intermediate benzyl 5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl acetate, which is then treated with sodium methoxide to yield the final product.

Scientific Research Applications

5-benzyl-3-(5-bromo-2-furyl)-1,2,4-oxadiazole has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

5-benzyl-3-(5-bromofuran-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2/c14-11-7-6-10(17-11)13-15-12(18-16-13)8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLVIHQPDDDXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-3-(5-bromofuran-2-yl)-1,2,4-oxadiazole

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